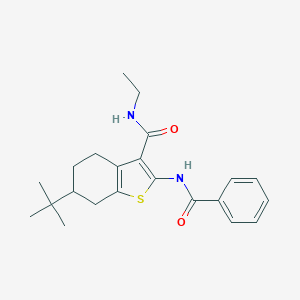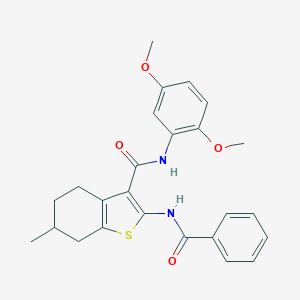
2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BTEC, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. BTEC is a member of the benzothiophene family, which has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C. It has also been found to inhibit the replication of viral RNA, making it a potential treatment for viral infections. 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects
2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to inhibit the replication of viral RNA, leading to a decrease in viral load. In addition, 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the production of inflammatory cytokines, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. It has also been extensively studied, making it a valuable tool for medicinal chemistry research. However, 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has not been extensively studied in vivo, making it difficult to extrapolate its effects to animal models.
Direcciones Futuras
There are several future directions for the study of 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of research is the development of 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide-based anticancer drugs. 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Another area of research is the development of 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide-based antiviral drugs. 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to possess antiviral activity against HIV and HCV, making it a potential treatment for viral infections. Finally, the study of 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide's anti-inflammatory effects could lead to the development of new treatments for inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-aminothiophenol with tert-butyl isocyanate, followed by the reaction of the resulting intermediate with ethyl bromoacetate. The final product is obtained through the hydrolysis of the ester group with sodium hydroxide. The synthesis of 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been optimized to produce high yields and purity, making it a valuable compound for medicinal chemistry research.
Aplicaciones Científicas De Investigación
2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. It has also been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV), making it a potential treatment for viral infections. 2-(benzoylamino)-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to possess anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C22H28N2O2S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-benzamido-6-tert-butyl-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H28N2O2S/c1-5-23-20(26)18-16-12-11-15(22(2,3)4)13-17(16)27-21(18)24-19(25)14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3,(H,23,26)(H,24,25) |
Clave InChI |
AZJWJWVHJSFBQK-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-({[2-(acetylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289361.png)
![ethyl 2-(acetylamino)-3-[(2,4-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289364.png)
![Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289365.png)

![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)
![Ethyl 4-[({2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289371.png)
![ethyl 2-(benzoylamino)-3-[(5-chloro-2-methoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289372.png)
![6-tert-butyl-N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289375.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289376.png)
![4-[(6-Tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289377.png)
![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)
![N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289380.png)
![6-tert-butyl-N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289381.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)